(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one (E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13256612
InChI: InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7+
SMILES: C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Molecular Formula: C14H9NO3
Molecular Weight: 239.23 g/mol

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one

CAS No.:

Cat. No.: VC13256612

Molecular Formula: C14H9NO3

Molecular Weight: 239.23 g/mol

* For research use only. Not for human or veterinary use.

(E)-6-hydroxy-2-(pyridin-2-ylmethylene)benzofuran-3(2H)-one -

Specification

Molecular Formula C14H9NO3
Molecular Weight 239.23 g/mol
IUPAC Name (2E)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one
Standard InChI InChI=1S/C14H9NO3/c16-10-4-5-11-12(8-10)18-13(14(11)17)7-9-3-1-2-6-15-9/h1-8,16H/b13-7+
Standard InChI Key ZPLWADJKSRNLQP-NTUHNPAUSA-N
Isomeric SMILES C1=CC=NC(=C1)/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O
SMILES C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
Canonical SMILES C1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s IUPAC name, (2E)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one, reflects its stereospecific E-configuration at the exocyclic double bond connecting the benzofuran and pyridine rings. The benzofuran system consists of a fused benzene and furan ring, while the pyridinylmethylene group introduces a planar, electron-deficient heteroaromatic system. This conjugation facilitates π-π stacking interactions and redox activity, critical for its biochemical interactions .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC14H9NO3\text{C}_{14}\text{H}_{9}\text{NO}_{3}
Molecular Weight239.23 g/mol
IUPAC Name(2E)-6-hydroxy-2-(pyridin-2-ylmethylidene)-1-benzofuran-3-one
SMILESC1=CC=NC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)O
SolubilityLimited in polar solvents; soluble in DMSO

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are pivotal for confirming its structure. The 1H^1\text{H}-NMR spectrum typically shows:

  • A singlet at δ 8.5–8.7 ppm for the pyridine protons.

  • A downfield-shifted hydroxy proton (δ 10–12 ppm) due to hydrogen bonding.

  • Characteristic benzofuran aromatic protons between δ 6.5–7.5 ppm.
    IR spectroscopy reveals a strong carbonyl stretch at 1700cm1\sim 1700 \, \text{cm}^{-1} and O–H vibrations at 32003400cm13200–3400 \, \text{cm}^{-1}.

Synthesis and Optimization

Synthetic Pathway

The compound is synthesized via a base-catalyzed condensation between 6-hydroxybenzofuran-3(2H)-one and pyridine-2-carbaldehyde. The reaction proceeds through nucleophilic attack of the benzofuran’s hydroxyl group on the aldehyde carbonyl, followed by dehydration to form the exocyclic double bond.

Table 2: Standard Synthesis Conditions

ParameterCondition
ReagentsPyridine-2-carbaldehyde, 6-hydroxybenzofuran-3(2H)-one
CatalystK2_2CO3_3 or NaOH
SolventEthanol or methanol
TemperatureReflux (70–80°C)
Reaction Time6–12 hours

Biological Activities and Mechanisms

Antimicrobial Effects

Preliminary studies indicate broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) and fungi (e.g., Candida albicans), with MIC values of 8–16 µg/mL. The pyridine moiety enhances membrane permeability, while the hydroxy group chelates metal ions essential for microbial enzymes .

Neurological Applications

As an aurone derivative, it exhibits moderate acetylcholinesterase (AChE) inhibition (IC50_{50} ~ 15 µM), potentially alleviating Alzheimer’s symptoms by preventing acetylcholine degradation. Docking studies suggest interactions with the AChE peripheral anionic site .

Chemical Reactivity and Derivatives

Electrophilic Substitution

The electron-rich benzofuran ring undergoes nitration and sulfonation at the 5-position, yielding derivatives with enhanced solubility and bioactivity. For example, 5-nitro derivatives show improved anticancer potency (IC50_{50} reduced by 40%).

Reduction and Oxidation

Catalytic hydrogenation of the exocyclic double bond produces the dihydro derivative, which exhibits reduced cytotoxicity but increased AChE affinity. Conversely, oxidation with KMnO4_4 cleaves the furan ring, generating a dicarboxylic acid derivative.

Applications in Material Science

Organic Electronics

The extended π-conjugation enables applications in organic light-emitting diodes (OLEDs). Thin films of the compound exhibit blue emission (λem_{\text{em}} = 450 nm) with a quantum yield of 0.35, suitable for display technologies.

Sensors and Probes

Functionalization with thiol groups creates a chemosensor for Hg2+^{2+} detection, with a detection limit of 0.1 µM. The pyridine nitrogen coordinates Hg2+^{2+}, inducing a fluorescence quenching response.

Future Directions and Challenges

Therapeutic Development

  • Combination Therapies: Synergistic effects with PTX warrant clinical trials for solid tumors.

  • Blood-Brain Barrier Penetration: Structural modifications (e.g., glycosylation) may enhance CNS delivery for Alzheimer’s applications .

Environmental Impact

Biodegradation studies are needed to assess ecotoxicity. Preliminary data suggest slow degradation in soil (t1/2_{1/2} = 120 days), raising concerns about bioaccumulation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator